molecular formula C24H20Cl2N2O5S B12030263 methyl (2E)-2-(3,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 372970-66-6

methyl (2E)-2-(3,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12030263
CAS No.: 372970-66-6
M. Wt: 519.4 g/mol
InChI Key: AODHWPKOIOACSC-VXLYETTFSA-N
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Description

This compound belongs to the thiazolopyrimidine class, characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. Key structural features include:

  • Aromatic substituents: A 5-(3,4-dimethoxyphenyl) group, introducing electron-donating methoxy groups that enhance solubility and modulate electronic properties.
  • Ester functionality: A methyl ester at position 6, influencing hydrolytic stability and bioavailability compared to ethyl esters in analogs.
  • Chiral center: The C5 atom in the pyrimidine ring introduces stereochemical complexity, as seen in related compounds .

Properties

CAS No.

372970-66-6

Molecular Formula

C24H20Cl2N2O5S

Molecular Weight

519.4 g/mol

IUPAC Name

methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H20Cl2N2O5S/c1-12-20(23(30)33-4)21(14-6-8-17(31-2)18(11-14)32-3)28-22(29)19(34-24(28)27-12)10-13-5-7-15(25)16(26)9-13/h5-11,21H,1-4H3/b19-10+

InChI Key

AODHWPKOIOACSC-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

Biological Activity

The compound methyl (2E)-2-(3,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative that has garnered attention for its potential biological activities. Thiazolo[3,2-a]pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Synthesis and Structure

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions of appropriate precursors. The target compound can be synthesized through intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid as a catalyst. The structural elucidation of the compound is confirmed through various spectroscopic techniques including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity. In a study evaluating various derivatives, compounds with specific substitutions showed improved antibacterial effects compared to their open analogs. For instance, compounds with higher lipophilicity demonstrated enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

CompoundActivity LevelReference
2aModerate
2bModerate
4aModerate

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives has been explored through biochemical assays targeting cyclooxygenase enzymes (COX). Some derivatives showed significant inhibition of COX-II activity, suggesting their utility as anti-inflammatory agents. The structure-activity relationship indicates that specific functional groups enhance COX-II selectivity and potency .

Cytotoxicity and Anticancer Activity

Cytotoxic studies reveal that certain thiazolo[3,2-a]pyrimidines exhibit selective cytotoxicity against cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer). For example, one study reported high cytotoxicity against HeLa cells with low toxicity towards normal liver cells . This selectivity is crucial for developing anticancer therapeutics.

Cell LineIC50 (µM)Selectivity
HeLa5High
MCF-710Moderate
Normal Liver>50Low

Mechanistic Studies

Mechanistic investigations have shown that these compounds may exert their effects through multiple pathways. For instance, the inhibition of mushroom tyrosinase was noted in some analogs, which is relevant for conditions like hyperpigmentation and melanoma . Additionally, the compounds may interact with various cellular targets involved in proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study tested several thiazolo[3,2-a]pyrimidine derivatives against bacterial strains. Results indicated that structural modifications significantly influenced antimicrobial potency.
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of a series of thiazolo[3,2-a]pyrimidines on cancer cell lines. The findings highlighted a correlation between specific substituents and increased anticancer activity.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolo[3,2-a]pyrimidines possess significant antimicrobial properties. The compound has been tested against various bacterial strains and demonstrated moderate to high efficacy compared to standard antibiotics .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It showed promising results in reducing inflammation in animal models, suggesting potential application in treating inflammatory diseases .
  • Analgesic Properties : In addition to its antimicrobial and anti-inflammatory effects, the compound has been investigated for analgesic activity. Experimental data indicate its ability to alleviate pain in various models .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of thiazolo[3,2-a]pyrimidine derivatives, the compound exhibited an IC50 value indicating potent inhibition of bacterial growth compared to control groups. The modifications on the benzylidene moiety significantly influenced the activity levels observed .
  • Inflammation Models : In another case study involving carrageenan-induced paw edema in rats, the compound demonstrated a significant reduction in swelling compared to untreated controls. This suggests its potential as an anti-inflammatory agent .

Data Summary

PropertyValue/Description
Chemical StructureMethyl (2E)-2-(3,4-dichlorobenzylidene)-...
Antimicrobial ActivityModerate to high efficacy against bacteria
Anti-inflammatory EffectSignificant reduction in edema in animal models
Analgesic ActivityEffective pain relief in experimental setups

Chemical Reactions Analysis

Ester Group Hydrolysis

The methyl ester undergoes base- or acid-catalyzed hydrolysis to form the corresponding carboxylic acid:

R COOCH3+H2OR COOH+CH3OH\text{R COOCH}_3+\text{H}_2\text{O}\rightarrow \text{R COOH}+\text{CH}_3\text{OH}

This reaction is critical for generating bioactive metabolites or derivatives.

Electrophilic Aromatic Substitution

The 3,4-dichlorobenzylidene moiety participates in electrophilic reactions, such as nitration or sulfonation, at electron-deficient positions. Halogen substituents direct incoming electrophiles to specific sites on the aromatic ring .

Nucleophilic Substitution

The dichlorinated benzylidene group can act as a leaving group in nucleophilic substitution reactions, enabling further functionalization. For example, chloride displacement with amines or thiols has been reported in analogous compounds .

Oxidation of the Thiazole Ring

The thiazolo[3,2-a]pyrimidine core is susceptible to oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones under strong oxidizing conditions .

Interaction with Biological Targets

The compound’s reactivity extends to biological systems:

Reaction TypeBiological TargetOutcomeReference
Enzyme Inhibition Fungal cytochrome P450Disruption of ergosterol biosynthesis
Protein Binding TubulinInhibition of microtubule polymerization
ROS Generation Cellular membranesLipid peroxidation and oxidative stress

Comparative Reactivity with Analogues

The table below compares reactivity across structurally related compounds:

Compound ModificationsReactivity ProfileKey Differences
Ethyl ester variant Slower hydrolysis due to steric hindranceEnhanced metabolic stability
Thiophene-substituted analogue Increased electrophilic aromatic substitutionHigher toxicity profile
Acetyloxy-substituted derivative Susceptible to deacetylationReduced bioavailability

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the dichlorobenzylidene group, forming chlorinated byproducts .

  • Thermal Decomposition : At temperatures >150°C, decarboxylation and ring-opening reactions occur .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 3,4-dichlorobenzylidene group contrasts with electron-rich substituents (e.g., 2,4,6-trimethoxy in ), which may reduce reactivity in nucleophilic environments but enhance halogen-bonding interactions in crystal packing .
  • Ester Influence : Methyl esters (target compound, ) generally confer higher hydrolytic stability than ethyl esters (e.g., ), impacting pharmacokinetics.
  • Synthetic Yields: Yields for analogs range from 68% to 78%, typical for Knoevenagel condensations used in thiazolopyrimidine synthesis .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Analogs

Compound Crystal System Dihedral Angle (°) Puckering Amplitude (Å) Hydrogen Bonding Patterns Reference
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-... Monoclinic (P21/n) 80.94 0.224 C–H···O chains along c-axis
Methyl (2Z)-2-(2-Fluoro-4-Methoxybenzylidene)-... Triclinic (P1) N/A N/A C–H···O/F interactions
Ethyl 2-(4-Carboxybenzylidene)-... Triclinic (P1) N/A N/A Carboxylic acid dimerization

Key Findings :

  • Dihedral Angles : The 80.94° angle between the thiazolopyrimidine core and benzene ring in suggests steric hindrance from the 2,4,6-trimethoxy group, influencing molecular packing. The target compound’s 3,4-dichloro substituent may induce similar steric effects.
  • Puckering: The flattened boat conformation (puckering amplitude = 0.224 Å in ) is common in thiazolopyrimidines due to nonplanar ring systems .
  • Hydrogen Bonding : C–H···O interactions dominate in analogs, stabilizing crystal lattices . The target compound’s dichloro groups may introduce C–Cl···π or halogen bonds, though this requires experimental validation.

Spectroscopic and Electronic Properties

  • IR Spectroscopy : Analogs show characteristic C=O stretches at 1,710–1,719 cm⁻¹ and C≡N stretches at 2,209–2,219 cm⁻¹ . The target compound’s ester carbonyl (C=O) is expected near 1,700 cm⁻¹.
  • NMR Data : In , the methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear at δ 6.5–8.0 ppm. The dichloro substituents in the target compound would deshield adjacent protons, shifting signals downfield.
  • Electronic Effects : The 3,4-dichloro group (strong electron-withdrawing) may lower the LUMO energy compared to methoxy-substituted analogs, enhancing electrophilic reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step cyclocondensation reaction. A typical approach involves refluxing precursors (e.g., substituted pyrimidines, benzaldehyde derivatives) in a mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. Reaction optimization may include adjusting molar ratios (e.g., 1:1 for aldehyde:pyrimidine), solvent polarity (acetic acid/acetic anhydride mixtures), and reflux duration (8–12 hours) to improve yield and purity .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Recrystallization from ethyl acetate/ethanol (3:2) is effective for isolating single crystals for structural analysis .

Q. How is the compound’s structural conformation validated, and what analytical techniques are critical?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry (e.g., E/Z configuration of the benzylidene group) and ring puckering. The central thiazolo[3,2-a]pyrimidine ring often adopts a flattened boat conformation, with dihedral angles between fused rings (e.g., 80.94° between thiazole and benzene rings) critical for stability .
  • Complementary Techniques : Use NMR (¹H/¹³C) to verify substituent positions and FT-IR to confirm carbonyl (C=O) and imine (C=N) functional groups.

Q. What are the primary biological assays used to evaluate this compound’s activity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria and fungi). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results via dose-response curves .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for analogs?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets (e.g., bacterial DHFR or kinase enzymes). Compare results with experimental IC₅₀ values to identify discrepancies. For example, substituent effects (e.g., 3,4-dichloro vs. 4-methoxy groups) may alter steric hindrance or electronic interactions, leading to variable activity .
  • Tools : DFT calculations (e.g., Gaussian) can optimize geometries and predict electrostatic potential maps to rationalize reactivity differences .

Q. What strategies mitigate low solubility in aqueous media for in vivo studies?

  • Methodology : Use co-solvents (e.g., DMSO/PEG 400) or formulate nanoparticles (e.g., liposomes) to enhance bioavailability. Structural modifications, such as introducing polar groups (e.g., carboxylates) on the benzylidene moiety, can improve solubility without compromising activity, as seen in analogs with 4-carboxybenzylidene substituents .
  • Validation : Measure logP values (HPLC) and assess stability in simulated physiological fluids (e.g., PBS pH 7.4).

Q. How do crystallographic intermolecular interactions influence physicochemical stability?

  • Methodology : Analyze SC-XRD data for hydrogen bonding (e.g., C–H···O) and π-π stacking interactions. For example, bifurcated C–H···O bonds along the c-axis can stabilize crystal packing, impacting melting points (e.g., 427–428 K) and hygroscopicity .
  • Application : Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. van der Waals) and predict shelf-life stability .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to reconcile variability across studies?

  • Root Cause : Discrepancies may arise from differences in bacterial strains (e.g., resistant vs. susceptible isolates) or assay protocols (e.g., agar diffusion vs. microdilution). For example, methoxy groups enhance Gram-positive activity but reduce penetration into Gram-negative outer membranes .
  • Resolution : Standardize testing using CLSI guidelines and include cytotoxicity assays (e.g., hemolysis) to distinguish selective vs. nonspecific effects.

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